molecular formula C3H7BO2 B1609749 Allylboronic acid CAS No. 88982-39-2

Allylboronic acid

Cat. No.: B1609749
CAS No.: 88982-39-2
M. Wt: 85.9 g/mol
InChI Key: QGLVEAGMVUQOJP-UHFFFAOYSA-N
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Description

Allylboronic acid: is an organoboron compound that features an allyl group attached to a boronic acid moiety. This compound is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. The unique reactivity of this compound makes it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Allylic Organometallic Reagents: Allylboronic acid can be synthesized by reacting allylic organometallic reagents with borate derivatives.

    Palladium-Catalyzed Borylation: Another method involves the palladium-catalyzed borylation of allylic carbonates with bis(pinacolato)diboron.

Industrial Production Methods: Industrial production of this compound often employs scalable and efficient synthetic routes, such as the palladium-catalyzed borylation method, due to its high yield and selectivity. The use of readily available starting materials and mild reaction conditions makes this method suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Allylboronic acid can undergo oxidation reactions to form various oxidized products, such as allyl alcohols and aldehydes.

    Reduction: Reduction of this compound can yield allylboranes, which are useful intermediates in organic synthesis.

    Substitution: this compound participates in substitution reactions, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Palladium catalysts, such as palladium acetate and palladium chloride, are commonly employed in cross-coupling reactions.

Major Products:

    Oxidation: Allyl alcohols, aldehydes.

    Reduction: Allylboranes.

    Substitution: Various carbon-carbon bonded products, including complex organic molecules.

Scientific Research Applications

Chemistry: Allylboronic acid is widely used in organic synthesis for the formation of carbon-carbon bonds. It is a key reagent in the Suzuki-Miyaura cross-coupling reaction, which is used to synthesize biaryl compounds and other complex organic molecules .

Biology and Medicine: In biological research, this compound derivatives are used as building blocks for the synthesis of biologically active molecules

Industry: In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and pharmaceuticals. Its versatility and reactivity make it a valuable reagent in various manufacturing processes.

Mechanism of Action

The mechanism of action of allylboronic acid involves its ability to form stable complexes with various electrophilic functional groups. In cross-coupling reactions, this compound undergoes transmetalation with palladium catalysts, forming a palladium-allyl complex. This complex then undergoes reductive elimination to form the desired carbon-carbon bonded product . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the electrophilic functional group and the specific reaction conditions.

Comparison with Similar Compounds

    Allylboranes: Similar to allylboronic acid, allylboranes are used in organic synthesis for carbon-carbon bond formation.

    Allylboronates: These compounds are esters of this compound and are used in similar reactions.

Uniqueness: this compound stands out due to its unique combination of stability and reactivity. Unlike allylboranes, it does not undergo 1,3-metallotropic shifts, making it more predictable and easier to handle in synthetic applications . Additionally, its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, makes it a versatile reagent in both academic and industrial settings.

Properties

IUPAC Name

prop-2-enylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2,5-6H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGLVEAGMVUQOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(CC=C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451546
Record name Prop-2-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88982-39-2
Record name Prop-2-en-1-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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